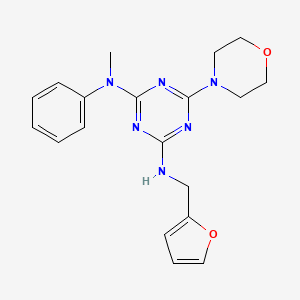
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers and other diseases.
Wirkmechanismus
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine inhibits the FGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This compound is a selective inhibitor of FGFR1, FGFR3, and FGFR4, and does not inhibit other tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It also inhibits angiogenesis and metastasis in various cancer models. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis and osteoarthritis. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR tyrosine kinase, which makes it an ideal tool for studying the role of FGFR signaling in various biological processes. However, this compound has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.
Zukünftige Richtungen
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. In addition, there are several future directions for the development of this compound and other FGFR inhibitors, including the identification of biomarkers for patient selection, the optimization of dosing regimens, and the combination with other targeted therapies or immunotherapies. This compound may also have potential applications in other diseases, such as fibrotic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine involves several steps, including the synthesis of the key intermediate 6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, followed by the coupling reaction with N-(2-furylmethyl)-N-methylamine and N-phenylurea. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various cancers, including breast, lung, prostate, and bladder cancers. It has also been investigated for its potential use in other diseases, such as pulmonary fibrosis, osteoarthritis, and Alzheimer's disease. This compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients.
Eigenschaften
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24(15-6-3-2-4-7-15)18-21-17(20-14-16-8-5-11-27-16)22-19(23-18)25-9-12-26-13-10-25/h2-8,11H,9-10,12-14H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNFJMNLLJMTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

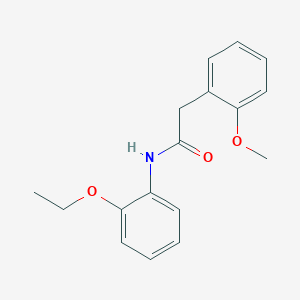
![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

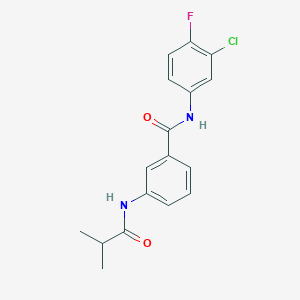
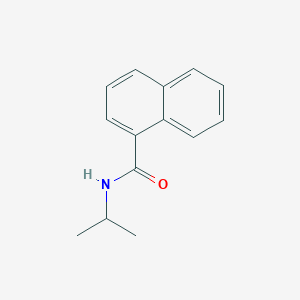

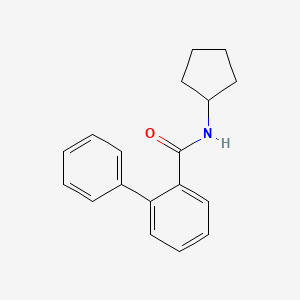
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
